Ligand Specificity: TLR1/TLR2 vs. TLR6/TLR2 Heterodimer Activation by Tri-Acyl vs. Di-Acyl Lipopeptides
The primary functional differentiation of Human TLR1 mRNA is its role in forming a heterodimer with TLR2 that specifically recognizes tri-acylated lipopeptides. This is in direct contrast to the TLR6/TLR2 heterodimer, which recognizes di-acylated lipopeptides. The structural basis for this specificity is resolved in the crystal structure of the human TLR1/TLR2/Pam3CSK4 complex [1].
| Evidence Dimension | Ligand Recognition Specificity |
|---|---|
| Target Compound Data | Tri-acylated lipopeptides (e.g., Pam3CSK4) |
| Comparator Or Baseline | TLR6/TLR2 heterodimer recognizes di-acylated lipopeptides (e.g., Pam2CSK4) |
| Quantified Difference | Qualitative difference in ligand class (tri-acyl vs. di-acyl) |
| Conditions | X-ray crystallography of the human TLR1/TLR2/Pam3CSK4 complex (PDB: 2Z7X) at 2.1 Å resolution [1]. |
Why This Matters
This dictates the choice of experimental ligand for cell stimulation assays; using TLR1 mRNA with a di-acyl ligand will yield a negative or background signal, wasting experimental time and resources.
- [1] Jin MS, Kim SE, Heo JY, Lee ME, Kim HM, Paik SG, Lee H, Lee JO. Crystal structure of the TLR1-TLR2 heterodimer induced by binding of a tri-acylated lipopeptide. Cell. 2007 Sep 21;130(6):1071-82. doi: 10.1016/j.cell.2007.09.008. PMID: 17889651. View Source
